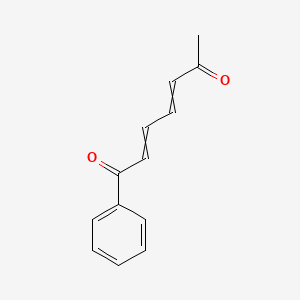![molecular formula C26H21NO3S B14250927 [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol CAS No. 497236-54-1](/img/structure/B14250927.png)
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol is a complex organic compound that features a carbazole core substituted with a sulfonyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol typically involves multi-step organic reactions. One common method starts with the carbazole core, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated carbazole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group. Finally, the compound is treated with formaldehyde and a reducing agent to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Analyse Des Réactions Chimiques
Types of Reactions
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Thiol derivative.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The sulfonyl group is known to enhance the bioavailability and stability of drug molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mécanisme D'action
The mechanism of action of [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenyl and carbazole moieties contribute to the compound’s ability to intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]methanol: Lacks the phenyl group, resulting in different electronic properties.
[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-3-yl]methanol: Substitution at a different position on the carbazole core, leading to variations in reactivity and stability.
Uniqueness
The unique combination of the sulfonyl, phenyl, and methanol groups in [9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol provides a distinct set of chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential biological activity.
Propriétés
Numéro CAS |
497236-54-1 |
|---|---|
Formule moléculaire |
C26H21NO3S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
[9-(4-methylphenyl)sulfonyl-1-phenylcarbazol-2-yl]methanol |
InChI |
InChI=1S/C26H21NO3S/c1-18-11-14-21(15-12-18)31(29,30)27-24-10-6-5-9-22(24)23-16-13-20(17-28)25(26(23)27)19-7-3-2-4-8-19/h2-16,28H,17H2,1H3 |
Clé InChI |
JGJRJQFNNBKMAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=C(C=C4)CO)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


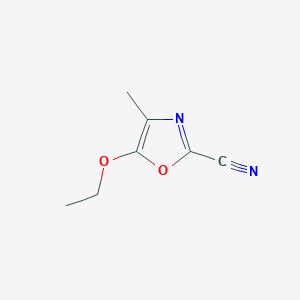

germane](/img/structure/B14250853.png)
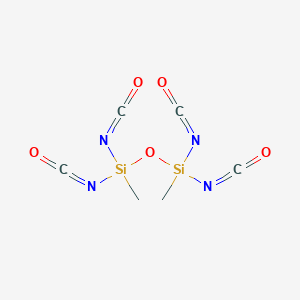
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
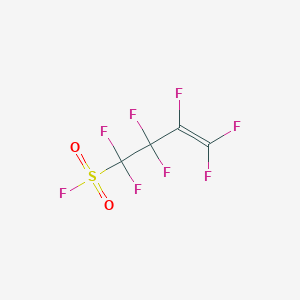

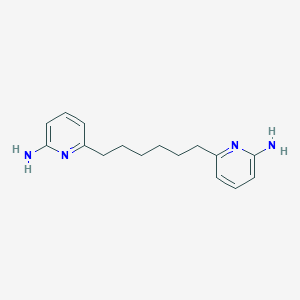
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
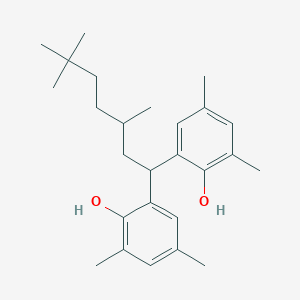
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
